6-Bromo-2-nitropyridin-3-ol is an organic compound with the molecular formula CHBrNO and a molecular weight of 218.99 g/mol. It features a pyridine ring substituted with a bromine atom at position 6, a nitro group at position 2, and a hydroxyl group at position 3. The compound is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis processes. Its structural characteristics contribute to its unique reactivity and biological activity .
There is currently no scientific literature available on the mechanism of action of 6-bromo-2-nitropyridin-3-ol.
As with most nitroaromatic compounds, 6-bromo-2-nitropyridin-3-ol should be handled with caution due to potential explosive properties, especially when heated or subjected to shock. Specific data on its toxicity or flammability is not available and should be assumed to be unknown until further research is conducted [].
Several synthesis methods have been reported for 6-Bromo-2-nitropyridin-3-ol:
6-Bromo-2-nitropyridin-3-ol has various applications in:
Interaction studies involving 6-Bromo-2-nitropyridin-3-ol focus on its binding affinities and effects on biological targets. While specific data is sparse, compounds with similar structures have shown interactions with enzymes and receptors relevant to drug development. Understanding these interactions could provide insights into its potential therapeutic uses and safety profiles .
Several compounds share structural similarities with 6-Bromo-2-nitropyridin-3-ol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Bromo-3-methoxypyridin-2-amine | 916737-77-4 | 0.76 |
5-Bromo-3-methoxy-2-nitropyridine | 152684-26-9 | 0.76 |
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 959992-62-2 | 0.66 |
3-Hydroxy-6-methyl-2-nitropyridine | 15128-90-2 | 0.78 |
3-Hydroxy-4-methyl-2-nitropyridine | 15128-89-9 | 0.78 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural frameworks. The unique combination of bromine, nitro, and hydroxyl groups in 6-Bromo-2-nitropyridin-3-ol contributes to its distinct chemical behavior and potential applications compared to these similar compounds .
Irritant